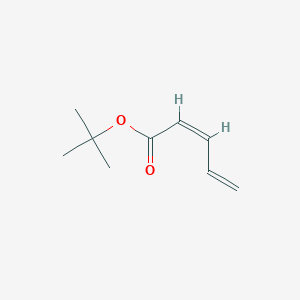
(Z)-tert-Butyl penta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-tert-Butyl penta-2,4-dienoate is an organic compound characterized by the presence of a tert-butyl group attached to a penta-2,4-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-tert-Butyl penta-2,4-dienoate typically involves the reaction of tert-butyl alcohol with penta-2,4-dienoic acid under esterification conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(Z)-tert-Butyl penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
(Z)-tert-Butyl penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of (Z)-tert-Butyl penta-2,4-dienoate involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The molecular pathways involved typically include the activation of specific enzymes or receptors that facilitate the desired chemical transformation.
Comparison with Similar Compounds
Similar Compounds
Ethyl penta-2,4-dienoate: Similar structure but with an ethyl group instead of a tert-butyl group.
Methyl penta-2,4-dienoate: Similar structure but with a methyl group instead of a tert-butyl group.
tert-Butyl penta-2,4-dienoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
(Z)-tert-Butyl penta-2,4-dienoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable compound in synthetic chemistry, where steric hindrance can be used to control reaction pathways and selectivity.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
tert-butyl (2Z)-penta-2,4-dienoate |
InChI |
InChI=1S/C9H14O2/c1-5-6-7-8(10)11-9(2,3)4/h5-7H,1H2,2-4H3/b7-6- |
InChI Key |
JDVCPIAGLULTHC-SREVYHEPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C\C=C |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


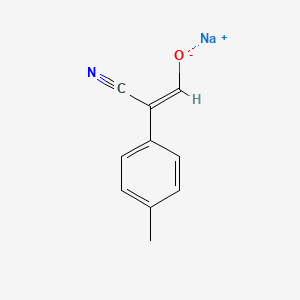
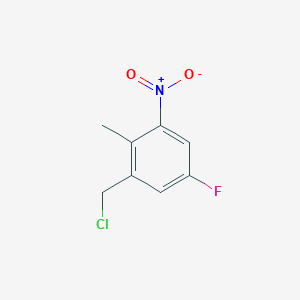
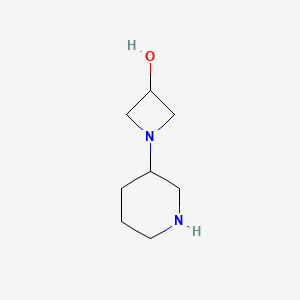
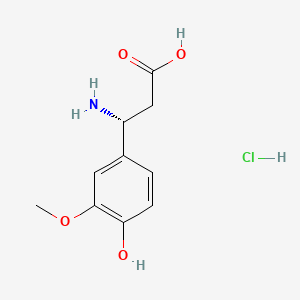
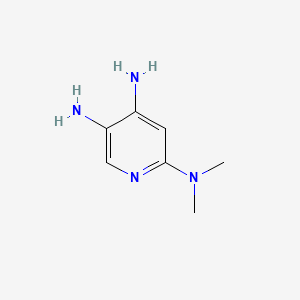
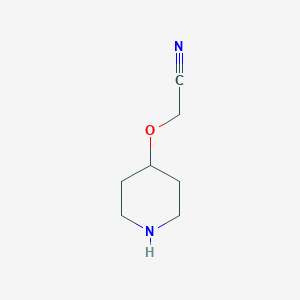
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B15329049.png)
![3-(5-Fluorobenzo[d]oxazol-2-yl)propan-1-amine](/img/structure/B15329057.png)
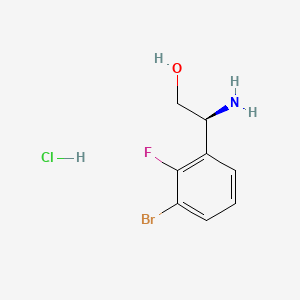
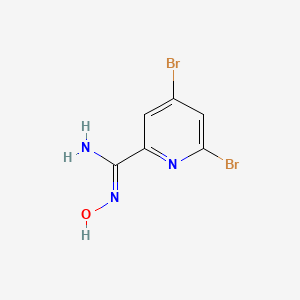
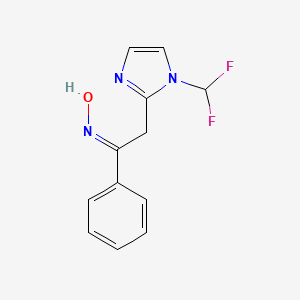
![tert-butyl 5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B15329098.png)
![4-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B15329105.png)
![5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3(2H)-one](/img/structure/B15329108.png)
